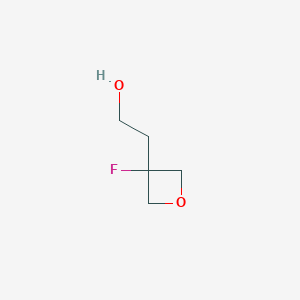

2-(3-Fluorooxetan-3-YL)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorooxetan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-5(1-2-7)3-8-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXQNBYHOSKHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(3-Fluorooxetan-3-YL)ethanol: A Novel Building Block for Modern Drug Discovery

Abstract

The strategic incorporation of small, strained ring systems and fluorine atoms has become a cornerstone of modern medicinal chemistry. These motifs can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. 2-(3-Fluorooxetan-3-yl)ethanol emerges as a particularly compelling chemical entity, combining the desirable attributes of a polar oxetane ring with the unique stereoelectronic effects of a quaternary fluorine atom. This guide provides a comprehensive technical overview of 2-(3-Fluorooxetan-3-yl)ethanol, synthesizing available data with established chemical principles to serve as a foundational resource for researchers in drug development and synthetic chemistry. We will explore its core properties, propose a robust synthetic pathway, detail its anticipated reactivity, and contextualize its potential applications as a strategic building block in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Fluorooxetane Moiety

The oxetane ring, a four-membered cyclic ether, has gained significant traction in drug design as a versatile bioisostere. It is often used to replace less favorable groups like gem-dimethyl or carbonyl functionalities. This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity.

The introduction of a fluorine atom, particularly at a quaternary center as in 2-(3-Fluorooxetan-3-yl)ethanol, further refines the molecular profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation through stereoelectronic effects, and block sites of metabolic oxidation. The combination of these two motifs in a single, compact building block presents a powerful tool for chemists to navigate complex structure-activity relationships (SAR) and optimize drug candidates. This guide will dissect the chemical properties that make this molecule a valuable addition to the medicinal chemist's toolbox.

Core Chemical and Physical Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and molecular design. The following section summarizes the known and predicted characteristics of 2-(3-Fluorooxetan-3-yl)ethanol.

Identity and Physical Data

Quantitative data for 2-(3-Fluorooxetan-3-yl)ethanol has been consolidated from chemical supplier databases. While extensive experimental data is not yet published in peer-reviewed literature, the available information provides a solid foundation for its application.

| Property | Value | Source |

| CAS Number | 1123786-79-7 | [1][2] |

| Molecular Formula | C₅H₉FO₂ | [1][2] |

| Molecular Weight | 120.12 g/mol | [1][2] |

| Appearance | (Predicted) Colorless Liquid | N/A |

| MDL Number | MFCD17215854 | [1] |

| Storage | Sealed in dry, room temperature | [1][3] |

Anticipated Spectroscopic Signatures

Predicting the spectroscopic profile is essential for reaction monitoring and structural confirmation. Based on its structure, the following signatures are expected:

-

¹H NMR: The spectrum would be characterized by distinct multiplets. The two methylene groups of the oxetane ring (-CH₂-O-) are diastereotopic and would appear as complex multiplets, likely between 4.5 and 5.0 ppm. The ethyl bridge (-CH₂-CH₂-OH) would show two triplets, one deshielded by the oxetane ring (around 2.0-2.2 ppm) and the other adjacent to the hydroxyl group (around 3.8-4.0 ppm). The hydroxyl proton (-OH) would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: Key signals would include the quaternary carbon bearing the fluorine atom (C-F) at a highly deshielded position (90-100 ppm) with a large one-bond C-F coupling constant. The oxetane methylene carbons (-CH₂-O-) would appear around 75-80 ppm, and the ethyl bridge carbons would be observed at approximately 35 ppm (-CH₂-CF) and 60 ppm (-CH₂-OH).

-

¹⁹F NMR: A single resonance is expected, appearing as a singlet since there are no adjacent protons to couple with.

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 120.12. Common fragmentation patterns would likely involve the loss of water (M-18), ethylene (M-28), or cleavage of the ethyl side chain.

Synthesis, Reactivity, and Handling

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 2-(3-Fluorooxetan-3-yl)ethanol.

Causality Behind Experimental Choices:

-

Step 1 (Reformatsky Reaction): This classic method is ideal for forming a carbon-carbon bond between a ketone (3-oxetanone) and an α-halo ester. It is generally high-yielding and tolerant of the ester functionality, directly assembling the carbon skeleton of the target precursor, ethyl 2-(3-hydroxyoxetan-3-yl)acetate.

-

Step 2 (Fluorination): The conversion of the tertiary alcohol to a fluoride requires a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® are standard reagents for this transformation. They are effective for hydroxyl-to-fluorine substitution and are well-documented in the literature for complex substrates.

-

Step 3 (Reduction): The final step involves the reduction of the ethyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will efficiently accomplish this transformation.[4] A milder alternative, such as lithium borohydride (LiBH₄), could also be employed if other sensitive functional groups were present.

Illustrative Experimental Protocol (Ester Reduction)

The following is a representative, step-by-step methodology for the final reduction step, adapted from standard literature procedures for similar transformations.[4]

Objective: To reduce ethyl 2-(3-fluorooxetan-3-yl)acetate to 2-(3-fluorooxetan-3-yl)ethanol.

Materials:

-

Ethyl 2-(3-fluorooxetan-3-yl)acetate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

A flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ suspended in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice-water bath.

-

Ethyl 2-(3-fluorooxetan-3-yl)acetate, dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30 minutes. The internal temperature should be maintained below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding saturated aqueous Na₂SO₄ solution dropwise until gas evolution ceases and a white precipitate forms.

-

The mixture is stirred vigorously for 15 minutes, after which the solids are removed by filtration through a pad of Celite®. The filter cake is washed with additional THF or ethyl acetate.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-fluorooxetan-3-yl)ethanol.

Safety and Handling

Based on available safety data, 2-(3-Fluorooxetan-3-yl)ethanol should be handled with appropriate care in a laboratory setting.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Handling: Avoid breathing vapors or mists.[6] Prevent contact with skin and eyes. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6]

Synthetic Utility in Medicinal Chemistry

The true value of 2-(3-Fluorooxetan-3-yl)ethanol lies in its potential as a versatile building block. The primary alcohol serves as a synthetic handle for a wide array of chemical transformations, allowing for its seamless integration into larger, more complex molecules.

Caption: Key synthetic transformations of the primary alcohol moiety.

-

Oxidation: The primary alcohol can be readily oxidized to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation can yield the carboxylic acid. These functional groups are gateways to amide bond formations, reductive aminations, and Wittig reactions.

-

Ester and Ether Formation: Standard esterification or etherification protocols (e.g., Williamson ether synthesis) can be used to append the fluorooxetane motif to a molecule of interest, serving as a solubilizing group or a metabolically robust polar element.

-

Nucleophilic Substitution: Activation of the alcohol, either through conversion to a mesylate/tosylate or via a Mitsunobu reaction, allows for displacement with a wide range of nucleophiles. This enables the introduction of nitrogen (amines, azides), sulfur (thiols), or other functionalities, dramatically expanding the accessible chemical space.

Conclusion and Future Outlook

2-(3-Fluorooxetan-3-yl)ethanol represents a highly valuable and strategically designed building block for contemporary drug discovery. Its unique combination of a polar, metabolically stable oxetane ring and a stereoelectronically influential fluorine atom provides a potent tool for modulating the properties of lead compounds. While comprehensive published data on this specific molecule remains nascent, its properties and reactivity can be confidently predicted from established chemical principles. The synthetic pathways and derivatization strategies outlined in this guide provide a clear roadmap for its application. As researchers continue to seek novel ways to optimize drug candidates, the utility of sophisticated building blocks like 2-(3-Fluorooxetan-3-yl)ethanol is poised to grow, enabling the development of safer and more effective medicines.

References

- BLDpharm. 2-(3-Fluorooxetan-3-yl)ethanol.

- CymitQuimica. 2-(3-FLUOROOXETAN-3-YL)ETHANOL.

- Achmem. 2-(3-Fluorooxetan-3-yl)ethanol.

- Thermo Fisher Scientific.

- Fisher Scientific.

- ECHEMI.

- PrepChem.com. Synthesis of 2-(3-Pyridinyl)ethanol.

Sources

An In-Depth Technical Guide to 2-(3-Fluorooxetan-3-YL)ethanol: A Rising Star in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine and strained ring systems has become a cornerstone of modern drug discovery, offering a powerful toolkit to modulate physicochemical and pharmacological properties. Among the emerging building blocks, 2-(3-Fluorooxetan-3-YL)ethanol (CAS Number: 1123786-79-7) represents a particularly intriguing scaffold. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its structural significance, propose a detailed synthetic pathway based on established methodologies, and explore its potential applications as a versatile bioisosteric replacement in medicinal chemistry. The narrative will emphasize the causal relationships behind synthetic choices and the inherent value of the fluorooxetane moiety in optimizing drug candidates.

Introduction: The Strategic Value of Fluorinated Oxetanes

The pursuit of novel chemical matter with enhanced "drug-like" properties is a central theme in pharmaceutical research. Small, strained heterocyclic systems, such as oxetanes, have garnered significant attention for their ability to impart favorable characteristics, including improved solubility, reduced lipophilicity, and metabolic stability, when incorporated into molecular scaffolds.[1][2] The oxetane ring, a four-membered cyclic ether, introduces a desirable three-dimensional character, allowing for an "escape from flatland" – a concept increasingly recognized for its positive impact on drug-target interactions and overall compound developability.[3]

The value of the oxetane motif is further amplified when combined with fluorine, the most electronegative element. Fluorine's unique properties, including its small size and ability to form strong carbon-fluorine bonds, are widely exploited in medicinal chemistry to fine-tune a molecule's pKa, conformation, and metabolic profile.[2][4] The fusion of these two privileged motifs in 2-(3-Fluorooxetan-3-YL)ethanol creates a building block with immense potential for lead optimization and the generation of novel intellectual property.

This guide will provide a deep dive into the synthesis, properties, and applications of this specific fluorooxetane derivative, offering a roadmap for its effective utilization in drug discovery programs.

Physicochemical Properties and Structural Features

A summary of the key physicochemical properties of 2-(3-Fluorooxetan-3-YL)ethanol is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1123786-79-7 | N/A |

| Molecular Formula | C₅H₉FO₂ | N/A |

| Molecular Weight | 120.12 g/mol | N/A |

| Appearance | Colorless oil (predicted) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | N/A |

The structure of 2-(3-Fluorooxetan-3-YL)ethanol features a unique combination of a polar hydroxyl group, a flexible ethyl linker, and a rigid, fluorinated oxetane ring. This distinct architecture makes it an attractive candidate for bioisosteric replacement of more common functionalities.

Proposed Synthesis of 2-(3-Fluorooxetan-3-YL)ethanol

Caption: Proposed synthetic workflow for 2-(3-Fluorooxetan-3-YL)ethanol.

Experimental Protocol:

Step 1: Synthesis of 3-((2-((tert-butyldimethylsilyl)oxy)ethylidene))oxetane (Wittig Reaction)

The Wittig reaction is a reliable method for converting ketones into alkenes.[6][7][8] In this step, oxetan-3-one is reacted with a stabilized phosphorus ylide bearing a protected hydroxyl group.

-

To a solution of (2-((tert-butyldimethylsilyl)oxy)ethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a strong base such as n-butyllithium (1.05 eq) is added dropwise.

-

The resulting deep red solution of the ylide is stirred at 0 °C for 30 minutes.

-

A solution of oxetan-3-one (1.0 eq) in anhydrous THF is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired protected alkene.

Step 2: Reduction of 3-((2-((tert-butyldimethylsilyl)oxy)ethylidene))oxetane

Catalytic hydrogenation is employed to reduce the exocyclic double bond to a single bond.

-

The product from Step 1 is dissolved in ethanol in a pressure vessel.

-

A catalytic amount of palladium on carbon (10% w/w) is added.

-

The vessel is purged with hydrogen gas and then pressurized to 50 psi.

-

The mixture is stirred vigorously at room temperature for 12 hours.

-

The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the saturated protected alcohol.

Step 3: Hydroxylation of 3-((2-((tert-butyldimethylsilyl)oxy)ethyl))oxetane

This step introduces a hydroxyl group at the 3-position of the oxetane ring, which will subsequently be replaced by fluorine.

-

To a solution of the product from Step 2 in dichloromethane (CH₂Cl₂) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification by flash chromatography will yield the tertiary alcohol, 3-(2-((tert-butyldimethylsilyl)oxy)ethyl)oxetan-3-ol.[9]

Step 4: Deoxofluorination of 3-(2-((tert-butyldimethylsilyl)oxy)ethyl)oxetan-3-ol

Deoxofluorination is a standard method for converting alcohols to fluorides. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are effective for this transformation.[10]

-

To a solution of the alcohol from Step 3 in anhydrous CH₂Cl₂ at -78 °C, Deoxo-Fluor® (1.2 eq) is added dropwise.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 16 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to give the fluorinated intermediate.

Step 5: Deprotection of the Silyl Ether

The final step involves the removal of the tert-butyldimethylsilyl (TBS) protecting group to unveil the primary alcohol.

-

The fluorinated intermediate from Step 4 is dissolved in THF.

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1 M solution in THF) is added, and the mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the final product, 2-(3-Fluorooxetan-3-YL)ethanol.

Characterization and Spectroscopic Analysis

While experimental data for 2-(3-Fluorooxetan-3-YL)ethanol is not publicly available, the expected NMR spectroscopic features can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy:

-

-CH₂OH (hydroxyl proton): A broad singlet, the chemical shift of which will be concentration-dependent, typically in the range of δ 1.5-3.0 ppm.

-

-CH₂-OH (methylene adjacent to hydroxyl): A triplet around δ 3.7-3.9 ppm, coupled to the adjacent methylene group.

-

-CH₂- (methylene of the ethyl linker): A triplet of doublets around δ 2.0-2.2 ppm, coupled to the adjacent methylene group and the fluorine atom.

-

Oxetane Ring Protons: Two sets of multiplets in the region of δ 4.5-4.9 ppm, corresponding to the four methylene protons of the oxetane ring. These protons will exhibit complex splitting patterns due to geminal and vicinal coupling, as well as coupling to the fluorine atom.

¹³C NMR Spectroscopy:

-

-CH₂OH: A signal around δ 60-62 ppm.

-

-CH₂- (ethyl linker): A signal around δ 35-38 ppm, likely appearing as a doublet due to C-F coupling.

-

C-F (quaternary carbon): A signal around δ 95-100 ppm, appearing as a large doublet due to the one-bond C-F coupling.

-

Oxetane Ring Carbons: Signals for the methylene carbons of the oxetane ring are expected around δ 75-80 ppm, likely as doublets due to C-F coupling.

¹⁹F NMR Spectroscopy:

-

A single resonance is expected, the chemical shift of which will be characteristic of a tertiary alkyl fluoride within a strained ring system.

Reactivity and Synthetic Utility

The 2-(3-Fluorooxetan-3-YL)ethanol molecule possesses two primary reactive sites: the primary hydroxyl group and the oxetane ring itself under certain conditions.

Caption: Key reactions of 2-(3-Fluorooxetan-3-YL)ethanol.

The primary alcohol can undergo a wide range of standard transformations, including:

-

Esterification and Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides to form the corresponding esters and ethers.

-

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., through mesylation, tosylation, or Mitsunobu reaction) allows for its displacement by a variety of nucleophiles, including azides, amines, and thiols.

The oxetane ring is generally stable under neutral and basic conditions but can undergo ring-opening reactions in the presence of strong acids or potent nucleophiles.[1] This reactivity can be exploited for further synthetic elaborations if desired.

Applications in Drug Discovery: A Bioisosteric Perspective

The true value of 2-(3-Fluorooxetan-3-YL)ethanol lies in its application as a bioisostere for common functional groups in drug candidates. Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) while maintaining or enhancing its pharmacological activity.[11]

The 3-fluorooxetane moiety can serve as a bioisostere for:

-

Carbonyl Groups: The polar nature of the oxetane's ether linkage can mimic the hydrogen bond accepting capability of a carbonyl group, often with improved metabolic stability and reduced susceptibility to ketoreductase enzymes.[2][4]

-

gem-Dimethyl Groups: The tetrahedral geometry of the C3-substituted oxetane can occupy a similar conformational space as a gem-dimethyl group, but with significantly lower lipophilicity, which can lead to improved solubility and reduced off-target toxicity.[1]

The incorporation of the 2-(3-fluorooxetan-3-yl)ethanol fragment into a drug candidate can therefore offer several potential advantages:

-

Improved Aqueous Solubility: The polar oxetane ring and the hydroxyl group can enhance the overall polarity of a molecule, leading to better solubility and potentially improved oral bioavailability.

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Furthermore, the oxetane ring itself can block sites of metabolism on adjacent functionalities.

-

Modulation of Lipophilicity: The replacement of a lipophilic group (like a gem-dimethyl) with the more polar fluorooxetane motif can fine-tune the lipophilicity (LogP/LogD) of a compound, which is a critical parameter for optimizing its ADME properties.

-

Increased Three-Dimensionality: The non-planar nature of the oxetane ring can lead to improved binding affinity and selectivity for the target protein by enabling more optimal interactions within the binding pocket.

Conclusion

2-(3-Fluorooxetan-3-YL)ethanol is a highly promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated, strained ring system and a reactive hydroxyl handle provides a powerful tool for the synthesis of novel drug candidates with potentially superior physicochemical and pharmacological properties. The proposed synthetic route offers a practical approach to access this valuable compound, and its potential as a bioisosteric replacement for common functional groups is well-supported by established principles of medicinal chemistry. As the demand for novel, three-dimensional, and fluorinated scaffolds continues to grow, 2-(3-Fluorooxetan-3-YL)ethanol is poised to become an increasingly important component of the modern drug hunter's toolbox.

References

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

-

Mendez-Cora, M., & Gouverneur, V. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Herasymchuk, M., Alieksieieva, D., Lesyk, D., Paskevych, Y., Yelisseyeva, T., & Grygorenko, V. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

-

Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace. [Link]

-

Herasymchuk, M., et al. (2025). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]

-

Herasymchuk, M., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. PubMed. [Link]

-

Taylor, R. J. (2019). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

-

Wikipedia contributors. (2023). Wittig reaction. Wikipedia. [Link]

-

Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

-

Guisado, G. G., et al. (2012). Synthesis of 3-Fluoro-Oxetane δ-Amino Acids. ResearchGate. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

Ryabukhin, S. V., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

University of Calgary. (2010). Chem 263 Nov 9, 2010 Wittig Reaction (continued). University of Calgary. [Link]

-

The Organic Chemistry Tutor. (2019). Wittig Reaction Aldehyde or Ketone Reacting with Phosphorus Ylide to make an Alkene. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]

-

Mack, J. B., et al. (2019). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules. [Link]

-

eCampusOntario. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [Link]

-

Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Common bioisosteres of different functional groups. ResearchGate. [Link]

-

Lectard, S., et al. (2012). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Hydroxyethyl)oxetan-3-ol. PubChem. [Link]

-

Erb, W., et al. (2020). Fluoro- and Chloroferrocene: From 2- to 3-Substituted Derivatives. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

Furuya, T., et al. (2008). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Harvard DASH. [Link]

-

Forró, E., & Fülöp, F. (n.d.). Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E. Arkivoc. [Link]

-

Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]

-

Bro, F. S., et al. (2020). The 3F Library: Fluorinated Fsp3‐Rich Fragments for Expeditious 19F NMR Based Screening. Angewandte Chemie International Edition. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 3-(2-Hydroxyethyl)oxetan-3-ol | C5H10O3 | CID 118010650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

A Technical Guide to 2-(3-Fluorooxetan-3-yl)ethanol: A Key Building Block in Modern Medicinal Chemistry

This guide provides an in-depth technical overview of 2-(3-fluorooxetan-3-yl)ethanol, a fluorinated building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular characteristics, synthesis, and burgeoning applications, offering field-proven insights into its utility in medicinal chemistry.

Core Molecular Attributes

Molecular Formula: C₅H₉FO₂[1][2][3]

Molecular Weight: 120.12 g/mol [1][2][3]

The structure of 2-(3-fluorooxetan-3-yl)ethanol incorporates a strained oxetane ring, a fluorine atom, and a primary alcohol. This unique combination of functional groups imparts desirable physicochemical properties that are increasingly sought after in the design of novel therapeutic agents. The presence of the fluorine atom can modulate metabolic stability, lipophilicity, and binding affinity, while the oxetane ring can improve aqueous solubility and metabolic stability. The primary alcohol serves as a versatile synthetic handle for further chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₅H₉FO₂ | , , |

| Molecular Weight | 120.12 g/mol | , , |

| SMILES Code | FC1(CCO)COC1 | |

| InChI Key | UBXQNBYHOSKHKT-UHFFFAOYSA-N |

Synthesis and Methodologies

The synthesis of 2-(3-fluorooxetan-3-yl)ethanol is a multi-step process that requires careful control of reaction conditions. A generalized synthetic workflow is outlined below. The rationale behind this approach is to construct the oxetane ring and introduce the fluorine and ethanol functionalities in a controlled manner.

Caption: Generalized synthetic workflow for 2-(3-fluorooxetan-3-yl)ethanol.

A Plausible Experimental Protocol:

-

Step 1: Epoxidation of an Allylic Alcohol Derivative: A suitable protected allylic alcohol is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM) to form the corresponding epoxide. The choice of protecting group is critical to prevent unwanted side reactions.

-

Step 2: Ring Opening of the Epoxide: The epoxide is then subjected to ring-opening with a suitable nucleophile, which will eventually become the two-carbon ethanol side chain. This is often achieved using a Grignard reagent or an organolithium species.

-

Step 3: Introduction of Fluorine: The resulting diol is then fluorinated. A common method involves the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor®. The regioselectivity of this step is crucial and is often directed by the steric and electronic properties of the substrate.

-

Step 4: Intramolecular Cyclization to Form the Oxetane Ring: The fluorinated intermediate undergoes an intramolecular cyclization to form the oxetane ring. This is typically promoted by a base, such as sodium hydride (NaH), which deprotonates the hydroxyl group, allowing it to displace a leaving group and form the four-membered ring.

-

Step 5: Deprotection and Purification: Finally, any protecting groups are removed, and the crude product is purified, often by column chromatography, to yield pure 2-(3-fluorooxetan-3-yl)ethanol.

Applications in Drug Discovery

The incorporation of small, fluorinated motifs like 3-fluorooxetane is a rapidly growing strategy in medicinal chemistry. These groups can impart favorable properties to drug candidates, including:

-

Improved Metabolic Stability: The presence of the fluorine atom can block sites of metabolism, leading to a longer half-life in the body.

-

Enhanced Permeability and Solubility: The oxetane ring can improve a molecule's solubility and permeability, which are key factors in drug absorption and distribution.

-

Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, leading to increased potency.

The 2-(3-fluorooxetan-3-yl)ethanol building block provides a versatile platform for introducing these beneficial properties into a wide range of molecular scaffolds. The primary alcohol can be readily converted into other functional groups, allowing for its incorporation into diverse chemical structures.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(3-fluorooxetan-3-yl)ethanol. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, and skin contact.

Conclusion

2-(3-Fluorooxetan-3-yl)ethanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained oxetane ring, a fluorine atom, and a primary alcohol provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. As the demand for more effective and safer therapeutics continues to grow, the use of such innovative building blocks is expected to play an increasingly important role in the development of next-generation medicines.

References

Sources

An In-Depth Technical Guide to 2-(3-Fluorooxetan-3-yl)ethanol: Structure, Stereochemistry, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Oxetanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the 3-fluorooxetane moiety has garnered significant attention. This small, strained heterocyclic system introduces a unique combination of properties, including increased metabolic stability, altered basicity of nearby functional groups, and the ability to form favorable non-covalent interactions with biological targets.[2][3] This guide provides a comprehensive technical overview of a key building block in this class, 2-(3-fluorooxetan-3-yl)ethanol, focusing on its structure, stereochemistry, and synthetic strategies.

Section 1: Structural Elucidation and Physicochemical Properties

2-(3-Fluorooxetan-3-yl)ethanol is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₅H₉FO₂ | [4][5] |

| Molecular Weight | 120.12 g/mol | [4][5] |

| CAS Number | 1123786-79-7 | [4][5] |

| SMILES | C1C(CO1)(CCO)F | [4] |

The structure, depicted below, features a four-membered oxetane ring substituted at the 3-position with both a fluorine atom and a 2-hydroxyethyl group.

Caption: 2D Structure of 2-(3-Fluorooxetan-3-yl)ethanol

The presence of the electronegative fluorine atom and the hydroxyl group significantly influences the molecule's polarity and hydrogen bonding capabilities. The oxetane ring itself is a polar motif and can act as a hydrogen bond acceptor.[6] These features are critical for its utility as a building block in drug design, as they can enhance solubility and promote interactions with biological targets.

Section 2: A Deep Dive into Stereochemistry

A key structural feature of 2-(3-fluorooxetan-3-yl)ethanol is the quaternary carbon at the 3-position of the oxetane ring. As this carbon is substituted with four different groups (a fluorine atom, a 2-hydroxyethyl group, and two methylene groups of the oxetane ring which are part of a cyclic system), it is a stereocenter.

Therefore, 2-(3-fluorooxetan-3-yl)ethanol exists as a pair of enantiomers:

-

(R)-2-(3-fluorooxetan-3-yl)ethanol

-

(S)-2-(3-fluorooxetan-3-yl)ethanol

Section 3: Synthetic Strategies and Methodologies

The synthesis of 3-substituted-3-fluorooxetanes presents a significant chemical challenge due to the inherent ring strain of the oxetane and the need for controlled installation of the fluorine atom. While a specific, detailed protocol for 2-(3-fluorooxetan-3-yl)ethanol is not publicly documented, plausible synthetic routes can be devised based on established methodologies for analogous structures.[6][8]

A likely retrosynthetic approach would involve the initial construction of a suitably protected 3-(2-hydroxyethyl)oxetan-3-ol, followed by a deoxofluorination step.

Caption: Retrosynthetic analysis of 2-(3-fluorooxetan-3-yl)ethanol.

Proposed Synthetic Workflow:

A potential forward synthesis based on this retrosynthetic analysis is outlined below.

Step 1: Synthesis of a Protected 2-(Oxetan-3-ylidene)ethanol

This step would likely involve a Wittig or Horner-Wadsworth-Emmons reaction with oxetan-3-one and a protected phosphonium ylide or phosphonate ester derived from a 2-haloethanol derivative. The protecting group (PG) on the hydroxyl function is crucial to prevent side reactions.

Step 2: Reduction to the Protected 2-(Oxetan-3-yl)ethanol

The exocyclic double bond can be reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding protected 2-(oxetan-3-yl)ethanol.

Step 3: Oxidation to the Protected 2-(Oxetan-3-on-3-yl)ethanol

This key step involves the oxidation of the 3-position of the oxetane ring to a ketone. This can be a challenging transformation and may require specialized oxidizing agents.

Step 4: Deoxofluorination

The final step involves the conversion of the tertiary alcohol to the fluoride. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used for this transformation.[8]

Step 5: Deprotection

Removal of the protecting group from the primary alcohol would yield the final product, 2-(3-fluorooxetan-3-yl)ethanol.

Alternative Approach: Nucleophilic Fluorination

An alternative strategy could involve the synthesis of a 3-(2-hydroxyethyl)-3-mesyloxy- or 3-tosyloxyoxetane derivative, followed by nucleophilic displacement with a fluoride source such as tetrabutylammonium fluoride (TBAF).[8]

Section 4: Analytical Characterization

Due to the lack of publicly available experimental data, the following are predicted spectroscopic characteristics based on the known effects of the functional groups present in the molecule.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the protons of the ethanol side chain and the oxetane ring.

-

Oxetane Protons: The methylene protons on the oxetane ring (at C2 and C4) would likely appear as complex multiplets in the range of 4.0-5.0 ppm, showing geminal and vicinal coupling, as well as coupling to the fluorine atom.

-

Ethanol Side Chain Protons: The methylene group adjacent to the oxetane ring (-CH₂-CH₂OH) would likely resonate around 2.0-2.5 ppm as a triplet, while the methylene group attached to the hydroxyl group (-CH₂-OH) would appear further downfield, around 3.5-4.0 ppm, also as a triplet. The hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.

13C NMR Spectroscopy:

The carbon NMR spectrum would provide key information about the carbon skeleton.

-

Quaternary Carbon (C3): The carbon atom bearing the fluorine atom is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF) and would appear as a doublet in the region of 90-110 ppm.

-

Oxetane Methylene Carbons (C2 and C4): These carbons would likely resonate in the range of 70-80 ppm and may show smaller two-bond carbon-fluorine coupling (²JCF).

-

Ethanol Side Chain Carbons: The carbon adjacent to the oxetane ring would be expected around 30-40 ppm, while the carbon bearing the hydroxyl group would be in the 55-65 ppm region.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by the following key absorptions:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.

-

C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching of the ether in the oxetane ring and the primary alcohol.

-

C-F Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 120. Fragmentation patterns would be expected to involve the loss of water (M-18), ethylene (M-28), and cleavage of the oxetane ring.

Conclusion

2-(3-Fluorooxetan-3-yl)ethanol is a valuable building block for the synthesis of novel drug candidates. Its unique structural features, including the polar and metabolically robust 3-fluorooxetane motif, offer medicinal chemists a powerful tool to fine-tune the properties of lead compounds. While the synthesis of this molecule, particularly in an enantiomerically pure form, presents challenges, established synthetic methodologies for related compounds provide a clear path forward. The continued exploration of the synthesis and application of such fluorinated building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.

References

- Burkhard, J. A., et al. (2010). Oxetanes as versatile building blocks in medicinal chemistry.

- Stepan, A. F., et al. (2012). The impact of fluorine on the physical and biological properties of small molecules. Journal of Medicinal Chemistry, 55(7), 3414-3424.

-

Litskan, E. V., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Roesner, S., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400-5405. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. [Link]

- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. (2014). Oxetanes and Oxetan-3-ones. Thieme.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

-

Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728. [Link]

-

Changzhou Extraordinary Pharmatech Co.,LTD. EP-Directory listing. [Link]

-

The Dong Group. Oxetane Presentation. [Link]

- Google Patents. Process for the manufacture of fluoran compounds.

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

- Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.

Sources

- 1. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. achmem.com [achmem.com]

- 5. 2-(3-FLUOROOXETAN-3-YL)ETHANOL | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. chemrxiv.org [chemrxiv.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(3-Fluorooxetan-3-YL)ethanol

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. Among the diverse array of fluorinated building blocks, 2-(3-Fluorooxetan-3-YL)ethanol (CAS No. 112367-25-6) presents a valuable synthon, combining the conformational constraints of an oxetane ring with the reactivity of a primary alcohol. However, as with any novel chemical entity, a thorough understanding of its safe handling and potential hazards is paramount to ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the safety and handling considerations for 2-(3-Fluorooxetan-3-YL)ethanol, grounded in established laboratory safety principles for fluorinated compounds and alcohols.

Core Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of the compound's physical and chemical characteristics. While comprehensive experimental data for 2-(3-Fluorooxetan-3-YL)ethanol is not extensively published, the following information has been compiled from available sources.

| Property | Value | Source |

| CAS Number | 112367-25-6 | Chemical Supplier Data |

| Molecular Formula | C₅H₉FO₂ | Chemical Supplier Data |

| Molecular Weight | 120.12 g/mol | Chemical Supplier Data |

| Appearance | Likely a liquid at room temperature | Inferred from structure |

| Purity | Typically >95% | Chemical Supplier Data |

Hazard Identification and Risk Assessment

A definitive, publicly available Safety Data Sheet (SDS) for 2-(3-Fluorooxetan-3-YL)ethanol is not readily accessible. Therefore, a risk assessment must be conducted based on the known hazards of its constituent functional groups: a fluorinated oxetane and a primary alcohol. The following potential hazards should be considered:

-

Oral, Dermal, and Inhalation Toxicity: While specific toxicological data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, in contact with skin, or if inhaled. Organofluorine compounds can have varied and sometimes potent biological effects.[1][2]

-

Eye and Skin Irritation: Alcohols are known to be irritants. Direct contact with the eyes or skin may cause irritation or chemical burns.

-

Flammability: As with many organic solvents and alcohols, there is a risk of flammability, especially in the presence of an ignition source.[3] The vapors may form explosive mixtures with air.

-

Reactivity: The oxetane ring, while more stable than an epoxide, is a strained ether and may react with strong acids or bases. The primary alcohol can undergo typical oxidation and esterification reactions.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with novel compounds. The following handling procedures and PPE are recommended to minimize exposure and risk.

Engineering Controls

-

Fume Hood: All handling of 2-(3-Fluorooxetan-3-YL)ethanol, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood.[3][4] This is critical to prevent the inhalation of any potentially harmful vapors.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the laboratory.[3]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving may be appropriate for larger quantities or prolonged handling.

-

Protective Clothing: A flame-resistant lab coat should be worn at all times.[3] Ensure that clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate organic vapor cartridge should be used.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area. Recommended storage temperatures are often between 2-8°C.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Container: Keep the container tightly sealed to prevent the escape of vapors and contamination.

Disposal

-

Waste Characterization: All waste containing 2-(3-Fluorooxetan-3-YL)ethanol must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

-

Regulatory Compliance: Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an emergency, a swift and informed response can significantly mitigate harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response

-

Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Contact your institution's EHS department or emergency response team.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of 2-(3-Fluorooxetan-3-YL)ethanol from procurement to disposal.

Caption: A typical workflow for the safe laboratory handling of 2-(3-Fluorooxetan-3-YL)ethanol.

Conclusion

2-(3-Fluorooxetan-3-YL)ethanol is a valuable building block for medicinal chemistry and drug development. While it presents potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and diligent adherence to safe laboratory practices. The guidance provided here serves as a comprehensive starting point for researchers. However, it is imperative to always consult the supplier-specific Safety Data Sheet (SDS) before any handling and to follow all institutional and regulatory safety protocols. A culture of safety and proactive risk assessment is the most critical tool in any laboratory.

References

-

O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

-

Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of logs and pharmaceuticals. ChemBioChem, 18(14), 1367-1379. Available at: [Link]

-

U.S. National Library of Medicine. (n.d.). PubChem. National Center for Biotechnology Information. Available at: [Link]

-

American Chemical Society. (n.d.). Chemical & Engineering News. Available at: [Link]

-

U.S. Occupational Safety and Health Administration. (n.d.). Hazard Communication. Available at: [Link]

-

The National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

-

National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Available at: [Link]

-

Cerritos College. (n.d.). Safety in the Chemistry Laboratory. Available at: [Link]

-

Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In NCBI Bookshelf. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Fluorinated Oxetanes

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and metabolic properties. Parallelly, the oxetane ring, a strained four-membered heterocycle, has emerged as a valuable scaffold and a bioisosteric replacement for common functional groups. The fusion of these two concepts in the form of fluorinated oxetanes has created a class of building blocks with immense potential. However, their synthesis has been a long-standing challenge, marked by low yields, harsh conditions, and undesired side reactions. This guide provides a comprehensive overview of the historical development, synthetic evolution, and application of fluorinated oxetanes. We will delve into the causality behind historical synthetic choices, detail key experimental protocols, and culminate with the recent groundbreaking catalytic methods that have finally made this valuable chemical space readily accessible.

Introduction: The Convergence of Two Privileged Motifs

In the landscape of medicinal chemistry, certain structural motifs consistently prove their value in the quest for safer, more effective therapeutics. The oxetane ring and the element fluorine are two such "privileged" components, each offering a distinct set of advantages. Their combination into a single scaffold, the fluorinated oxetane, represents a compelling strategy for molecular design.

The Oxetane Ring: A Strained Scaffold with Unique Benefits

Oxetanes, four-membered cyclic ethers, were first synthesized in the 1870s[1]. Their high ring strain (approximately 25.5 kcal/mol), comparable to that of an epoxide, makes them more reactive than their five-membered tetrahydrofuran (THF) counterparts[1]. Initially, this reactivity was seen as a liability. However, in modern drug design, the oxetane ring is increasingly appreciated for its unique properties[2][3][4][5]:

-

Improved Solubility: The oxygen atom acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility compared to non-polar analogues like gem-dimethyl groups.

-

Metabolic Stability: While strained, the oxetane ring is often more resistant to metabolic degradation than other common functionalities.

-

Three-Dimensionality: The rigid, near-planar structure of the oxetane ring provides a defined exit vector for substituents, allowing for precise three-dimensional positioning within a protein binding pocket.

-

Bioisosterism: Oxetanes serve as effective bioisosteres for metabolically labile or synthetically challenging groups, most notably carbonyls and gem-dimethyl groups[3][6].

The Fluorine Advantage: Transforming Molecular Properties

The introduction of fluorine into organic molecules, a field that began in the mid-19th century, has had a profound impact on pharmaceuticals since the approval of the first fluorinated drug, fludrocortisone, in 1954[2][7][8][9][10]. Today, approximately 20% of all pharmaceuticals contain fluorine[7][9]. The unique properties of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—impart desirable attributes[9][11]:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes[9][12].

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be crucial for optimizing target engagement and pharmacokinetic profiles.

-

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, within protein active sites.

-

Altered Lipophilicity: Fluorination can either increase or decrease lipophilicity (LogP) depending on the molecular context, providing a tool to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Fluorinated Oxetanes: The Best of Both Worlds

Combining the oxetane scaffold with fluorine substitution offers a synergistic approach to molecular design, creating building blocks that merge the solubility and metabolic stability benefits of the oxetane ring with the powerful electronic and steric effects of fluorine[4][5]. These motifs are highly sought after as lead compounds in drug discovery, yet their synthetic preparation has, until recently, largely eluded chemists[11][13][14][15].

A History of Elusive Targets: The Synthetic Challenge of Fluorinated Oxetanes

The history of fluorinated oxetanes is primarily a story of synthetic challenge. The inherent strain of the four-membered ring, coupled with the electronic effects of fluorine, made early synthetic attempts fraught with difficulty. Traditional methods for forming the oxetane ring often failed or gave poor yields, with common side reactions including ring rupture and defluorination[11][13][14].

Early Synthetic Strategies and Their Limitations

Early approaches to fluorinated oxetanes can be broadly categorized into three main strategies, each with significant drawbacks that explain why these scaffolds remained largely inaccessible for decades.

1. Intramolecular Cyclization (Williamson Ether Synthesis): This classical approach involves the cyclization of a 1,3-diol or a 3-haloalcohol. To create a fluorinated oxetane, one must start with a fluorinated precursor. The challenge lay in the synthesis of these precursors and the often-competing elimination reactions during the base-promoted cyclization, especially when fluorine atoms were positioned to influence the reaction electronically.

2. Deoxyfluorination of Hydroxy-Oxetanes: A more direct approach involves the synthesis of a hydroxy-oxetane followed by the replacement of the hydroxyl group with fluorine using a deoxyfluorination reagent like diethylaminosulfur trifluoride (DAST). While conceptually straightforward, this method was often hampered by the harshness of the fluorinating agents, which could lead to decomposition and ring-opening of the sensitive oxetane core[16][17].

3. Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction): First reported in 1909 by Emanuele Paternò and further developed by George Büchi, this reaction involves the photochemical cycloaddition of a carbonyl compound and an alkene to form an oxetane[18][19][20][21][22]. The use of fluoroalkenes in this reaction was explored as a potential route to fluorinated oxetanes[18][23]. However, these reactions often suffered from low yields, poor regioselectivity, and the formation of complex product mixtures, limiting their practical utility[23].

These persistent challenges meant that for much of the 20th and early 21st centuries, fluorinated oxetanes were considered synthetically inaccessible curiosities rather than practical tools for drug discovery[8][13]. A new synthetic approach was clearly needed[13][14].

Timeline of Key Developments in Organofluorine and Oxetane Chemistry

-

1835: The first organofluorine compound, fluoromethane, is synthesized by Dumas and Péligot[2].

-

1862: Alexander Borodin pioneers halogen exchange to synthesize benzoyl fluoride[2].

-

1870s: The first synthesis of the parent, unsubstituted oxetane is reported[1].

-

1909: Emanuele Paternò reports the first photochemical [2+2] cycloaddition to form an oxetane[18][20][21].

-

1954: George Büchi elucidates the structure of the Paternò-Büchi reaction products, establishing its synthetic utility[6][18]. Fludrocortisone becomes the first FDA-approved fluorinated drug[7][8][9][10].

-

Late 20th Century: Deoxyfluorination reagents like DAST become commercially available, opening new avenues for fluorination chemistry[24].

-

Early 2000s: The use of non-fluorinated oxetanes as bioisosteres in medicinal chemistry gains significant traction.

-

2025: A team at the National University of Singapore led by Associate Professor Koh Ming Joo reports a breakthrough catalytic method for the efficient synthesis of α,α-difluoro-oxetanes, finally unlocking this valuable chemical space[11][13][14][15].

Modern Synthetic Methodologies: Taming the Four-Membered Ring

The persistence of chemists has led to viable, if sometimes complex, routes to various fluorinated oxetanes. This section details the protocols for key historical methods and contrasts them with the revolutionary catalytic approach that has redefined the field.

Methodology 1: Deoxyfluorination of 3-Hydroxyoxetane

-

Causality Behind Experimental Choices: This method represents the most direct functional group interconversion to access a 3-fluorooxetane. The choice of a nucleophilic fluorinating agent like DAST is critical. The reaction is run at low temperatures (-78 °C) to mitigate the reagent's reactivity and prevent decomposition of the acid-sensitive oxetane ring. Dichloromethane is a common inert solvent for this transformation.

-

Detailed Step-by-Step Protocol: Synthesis of 3-Fluorooxetane

-

To a stirred solution of 3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise over 20 minutes.

-

Allow the reaction mixture to stir at -78 °C for 1 hour.

-

Slowly warm the mixture to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

-

Purify the crude product by careful distillation or column chromatography on silica gel to afford 3-fluorooxetane.

-

Caption: Workflow for the synthesis of 3-fluorooxetane via deoxyfluorination.

Methodology 2: The Breakthrough - Catalytic Ring Expansion of Epoxides

The limitations of prior methods highlighted the need for a fundamentally new approach that could construct the fluorinated oxetane ring efficiently and under mild conditions. This challenge was met in 2025 by the research group of Associate Professor Koh Ming Joo at the National University of Singapore, in collaboration with Professor Eric Chan (NUS) and Professor Liu Peng (University of Pittsburgh)[8][11][13][14][15].

-

Causality Behind Experimental Choices: The team deviated from the standard logic of building the ring from a linear precursor or functionalizing a pre-formed ring. Instead, they designed a strategy to expand a readily available three-membered ring (an epoxide) into a four-membered ring by inserting a difluorocarbene (:CF₂) unit[11][15]. This approach is elegant but challenging, as both epoxides and carbenes are highly reactive and prone to undesired side reactions like ring-opening polymerization[8]. The key to their success was the development of a specific copper catalyst that could stabilize the difluorocarbene and precisely orchestrate its insertion into the C-O bond of the epoxide[11][15].

-

The NUS Innovation: Copper-Catalyzed Difluorocarbene Insertion The reaction employs an inexpensive copper catalyst to generate a copper-difluorocarbenoid intermediate from a commercially available difluorocarbene precursor. This intermediate then reacts with an epoxide in a site-selective manner, triggering a ring-opening and subsequent cyclization to form the desired α,α-difluoro-oxetane product through a metallacycle intermediate[11][15].

Caption: Catalytic cycle for difluorocarbene insertion into epoxides.

-

Detailed Step-by-Step Protocol: Synthesis of an α,α-Difluoro-oxetane (Based on the general method described in Nature Chemistry, 2025)

-

In a nitrogen-filled glovebox, add the copper(I) catalyst (e.g., CuI, 5 mol%) and a suitable ligand to an oven-dried reaction vial.

-

Add the difluorocarbene precursor (e.g., (trifluoromethyl)trimethylsilane, TMSCF₃) (1.5 eq) and a fluoride source (e.g., CsF) (1.5 eq).

-

Add the desired epoxide substrate (1.0 eq) dissolved in an anhydrous solvent (e.g., toluene).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel to yield the pure α,α-difluoro-oxetane product.

-

Applications in Drug Discovery: From Isostere to Active Modulator

The accessibility of fluorinated oxetanes has opened up exciting new avenues in drug design[11][13][14]. Their unique combination of properties makes them ideal for addressing common challenges in medicinal chemistry programs.

Fluorinated Oxetanes as Bioisosteres

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, while potentially improving its physicochemical or pharmacokinetic properties[11][15]. Fluorinated oxetanes, particularly the 3,3-difluorooxetane and α,α-difluoro-oxetane motifs, are excellent bioisosteres for carbonyl groups (C=O) and gem-dimethyl groups (C(CH₃)₂), respectively[3][6][13].

Caption: Bioisosteric relationships of fluorinated oxetanes.

-

vs. Carbonyl Group: The 3,3-difluorooxetane moiety mimics the dipolar nature of a carbonyl group but is non-planar and, crucially, not susceptible to reduction or attack by nucleophiles, thus improving metabolic stability.

-

vs. Gem-Dimethyl Group: The α,α-difluoro-oxetane motif can replace a gem-dimethyl group, maintaining a similar steric profile while introducing polarity. This can disrupt undesirable metabolic oxidation at the methyl groups and significantly enhance aqueous solubility.

Impact on Physicochemical Properties: A Quantitative Look

The strategic replacement of a functional group with a fluorinated oxetane can have a profound and predictable impact on key molecular properties that govern a drug's behavior. Computational studies and experimental data have begun to quantify these effects[11][12][25].

| Property | Non-Fluorinated Analogue | Fluorinated Oxetane Analogue | Rationale & Impact |

| Lipophilicity (cLogP) | Varies | Generally Lower | The polar ether oxygen and electronegative fluorine atoms decrease lipophilicity, which can improve solubility and reduce off-target toxicity. |

| Aqueous Solubility | Varies | Generally Higher | The hydrogen bond accepting capability of the oxetane oxygen is retained or enhanced, improving interactions with water. |

| Metabolic Stability | Often labile | Generally Higher | The strong C-F bonds block sites of oxidative metabolism. The oxetane ring itself is often more stable than esters or amides[12]. |

| pKa of Proximal Amine | Example: ~9.5 | Example: ~7.5 | The strong inductive electron-withdrawing effect of the fluorine atoms significantly lowers the pKa of nearby basic centers, altering the ionization state at physiological pH. |

Note: The values presented are illustrative and the exact impact is highly dependent on the specific molecular context.

The NUS team demonstrated the practical utility of their method by synthesizing fluorinated analogues of various pharmacophores, and their computational studies confirmed the potential of these compounds to serve as isosteres for oxetanes, β-lactones, and carbonyls[11][15]. Preliminary results show that the newly synthesized difluorooxetanes exhibit good metabolic stability and lower lipophilicity compared to their non-fluorinated counterparts[8].

Conclusion and Future Outlook

The field of fluorinated oxetane chemistry has been transformed from a niche area of synthetic challenge into a vibrant and accessible domain for medicinal chemists. For decades, the inherent difficulties in constructing these strained, fluorinated rings relegated them to the realm of academic curiosities. Early methods, while foundational, were often impractical for the rapid analogue synthesis required in drug discovery.

The recent development of a robust, copper-catalyzed method for synthesizing α,α-difluoro-oxetanes from simple epoxides marks a pivotal moment in this history[11][13][14]. This innovation not only provides a reliable and scalable route to a previously elusive class of molecules but also opens the door to exploring their biological properties more systematically[8].

For researchers and drug development professionals, the availability of these novel building blocks presents exciting opportunities. The ability to strategically deploy fluorinated oxetanes as bioisosteric replacements provides a new tool to overcome common hurdles in drug design, such as poor solubility and rapid metabolism. The ongoing exploration of the biological activities of these new compounds and the extension of these catalytic methods to other heterocyclic systems promise a rich future for this fascinating area of chemistry[11][13][14]. The once-elusive fluorinated oxetane is now poised to become a staple in the medicinal chemist's toolbox, potentially leading to the development of new medicines for previously intractable diseases[13][14].

References

-

Rizzo, C., & Palumbo Piccionello, A. (2025). Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

-

News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

-

NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. [Link]

-

Barbu, B. (2025). A new path to elusive fluorinated oxetanes. C&EN Global Enterprise. [Link]

-

Taylor & Francis Online. (2025, March 3). Key developments in fluorinated heterocycles. [Link]

-

Scribd. (n.d.). "Fluorinated Oxetanes Synthesis Breakthrough". [Link]

-

chemeurope.com. (2025, February 25). Novel method to synthesize valuable fluorinated drug compounds. [Link]

-

Litskan, E. V., et al. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Chambers, R. D., & Sargent, C. R. (n.d.). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. [Link]

-

Singh, R. P., & Kumar, V. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

D'Auria, M., & Emanuele, L. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]

-

ResearchGate. (n.d.). Impact of oxetane core on the physicochemical profile of drugs. [Link]

-

Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. National Institutes of Health (NIH). [Link]

-

Zhang, Y., et al. (2022). Photocatalyzed Cascade Reactions of Cyclopropanols and α-Trifluoromethyl-Substituted Olefins for the Synthesis of Fused gem-Difluorooxetanes. PubMed. [Link]

-

Chinese Chemical Letters. (n.d.). Synthesis of Oxetanes. [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. [Link]

-

Grokipedia. (n.d.). Paternò–Büchi reaction. [Link]

-

National Institutes of Health (NIH). (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

-

ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

-

Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

-

MDPI. (n.d.). Molecules | Special Issue : Insights for Organofluorine Chemistry. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. National Institutes of Health (NIH). [Link]

-

The Royal Society. (n.d.). Organofluorine chemistry. [Link]

-

Scribd. (n.d.). Paterno Buchi. [Link]

-

Hoffmann, N., et al. (2022, July 25). Application of the Paternò-Büchi Reaction to the Synthesis of Novel Fluorinated Scaffolds. Chemistry Europe. [Link]

-

D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. [Link]

-

ResearchGate. (n.d.). Studies on The Application of The Paternò‐Büchi Reaction to The Synthesis of Novel Fluorinated Scaffolds. [Link]

-

Haszeldine, R. N., & Tipping, A. E. (n.d.). Fluoro-olefin chemistry. Part 14. Preparation and photochemical rearrangement of some acyclic perfluoroalkyl and polyfluoroalkyl olefins. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Harris, J. F., & Coffman, D. D. (1962). Synthesis of Polyfluoroöxetanes by Photoinitiated Addition of Fluorocarbonyl Compounds to Fluoroölefins. Journal of the American Chemical Society. [Link]

-

T. Ritter, et al. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]

Sources